6-(2-Chlorophenyl)-2-methoxynicotinic acid
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Overview
Description
6-(2-Chlorophenyl)-2-methoxynicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a 2-chlorophenyl group and a methoxy group attached to the nicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chlorophenyl)-2-methoxynicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 2-methoxypyridine as the primary starting materials.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2-chlorobenzaldehyde and 2-methoxypyridine in the presence of a base such as sodium hydroxide.
Cyclization: The intermediate undergoes cyclization to form the nicotinic acid core. This step is usually facilitated by heating the reaction mixture.
Final Product Formation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.
Catalytic Processes: The use of catalysts can enhance the efficiency of the synthesis, making it more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chlorophenyl)-2-methoxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as quinones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
6-(2-Chlorophenyl)-2-methoxynicotinic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is investigated for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-(2-Chlorophenyl)-2-methoxynicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it may interact with receptors involved in cell signaling, influencing cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-(2-Chlorophenyl)-2-methoxypyridine: This compound is structurally similar but lacks the carboxylic acid group.
2-Chloronicotinic Acid: This compound has a similar nicotinic acid core but lacks the methoxy group.
6-(2-Bromophenyl)-2-methoxynicotinic Acid: This compound has a bromine atom instead of chlorine in the phenyl group.
Uniqueness
6-(2-Chlorophenyl)-2-methoxynicotinic acid is unique due to the presence of both the 2-chlorophenyl and methoxy groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-(2-chlorophenyl)-2-methoxypyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-12-9(13(16)17)6-7-11(15-12)8-4-2-3-5-10(8)14/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIOLZNDQXSYDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C2=CC=CC=C2Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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